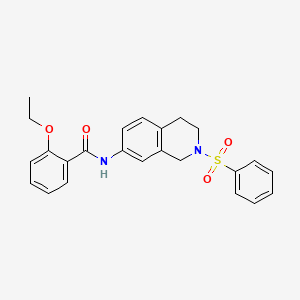
2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of benzenesulfonyl and tetrahydroisoquinoline, both of which have been associated with various biological activities . .
Mode of Action
Sulfonyl derivatives are known to interact with their targets by competitive inhibition The compound may bind to its target, preventing the normal substrate from binding and thus inhibiting the reaction
Biochemical Pathways
For instance, sulfonyl derivatives are known to inhibit the synthesis of folic acid in bacteria
Pharmacokinetics
The compound’s molecular weight (333402 Da) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed
Result of Action
Benzenesulfonyl derivatives have been associated with various biological activities, including antibacterial activity
生物活性
The compound 2-ethoxy-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a derivative of tetrahydroisoquinoline, which has garnered attention for its potential biological activities. This article aims to present a detailed overview of its biological activity based on diverse sources, including synthesis methods, mechanisms of action, and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H24N2O3S
- Molecular Weight : 372.48 g/mol
- Chemical Structure : The compound features a tetrahydroisoquinoline core substituted with an ethoxy group and a phenylsulfonyl moiety.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common pathway includes the formation of the tetrahydroisoquinoline scaffold followed by the introduction of the ethoxy and phenylsulfonyl groups. Various methods have been explored to optimize yield and purity, including palladium-catalyzed reactions and Lewis acid-mediated cyclizations .
Anticancer Activity
Recent studies have indicated that compounds related to tetrahydroisoquinoline exhibit significant anticancer properties. For example, derivatives have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, compounds similar to this compound have demonstrated potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this class of compounds. Some derivatives have displayed activity against both gram-positive and gram-negative bacteria. For instance, studies evaluating the structure-activity relationship (SAR) suggest that modifications to the sulfonyl group can enhance antibacterial potency .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in cancer proliferation or bacterial metabolism.
- Receptor Modulation : The interaction with nuclear receptors such as PPAR and FXR has been suggested as a pathway through which these compounds exert their effects .
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated several tetrahydroisoquinoline derivatives for their anticancer properties. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 5 μM . The study further elucidated that the compound caused G1 phase arrest in the cell cycle.
Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the sulfonyl group significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 16 µg/mL .
Data Tables
特性
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-2-30-23-11-7-6-10-22(23)24(27)25-20-13-12-18-14-15-26(17-19(18)16-20)31(28,29)21-8-4-3-5-9-21/h3-13,16H,2,14-15,17H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTJJDOLFLIEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














